molecular formula C16H16N4S B5392399 4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine

4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine

Cat. No.: B5392399
M. Wt: 296.4 g/mol
InChI Key: VRIVZWQURNEKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a quinoxaline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and quinoxaline rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine typically involves the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as 1,2-diketone, under acidic conditions.

    Attachment of the Quinoxaline to the Pyrimidine: The quinoxaline derivative is then reacted with a pyrimidine precursor. This step often involves the use of a thiol group to form the thioether linkage between the quinoxaline and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or quinoxaline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A compound with a similar pyrimidine core but lacking the quinoxaline moiety.

    3-Methylquinoxaline-2-thiol: A compound with a similar quinoxaline core but lacking the pyrimidine moiety.

Uniqueness

4,6-Dimethyl-2-[(3-methylquinoxalin-2-yl)methylthio]pyrimidine is unique due to the combination of the pyrimidine and quinoxaline rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-10-8-11(2)18-16(17-10)21-9-15-12(3)19-13-6-4-5-7-14(13)20-15/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIVZWQURNEKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.